![molecular formula C26H30N2O4S B284025 N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide is a compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in drug development.
Wirkmechanismus
The mechanism of action of N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory and analgesic effects. Additionally, it has been found to induce apoptosis in cancer cells, leading to its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide is its potent antitumor activity against various types of cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies can be conducted to elucidate the mechanism of action of the compound and identify potential targets for drug development. Finally, efforts can be made to improve the solubility of the compound to enhance its efficacy in vivo.
Synthesemethoden
The synthesis of N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide involves a series of chemical reactions. The starting material for the synthesis is 3,4-dimethoxyphenylacetic acid, which is converted to 3,4-dimethoxyphenylacetic acid hydrazide. This intermediate is then reacted with 2-bromo-5-ethylthiophene-3-carboxylic acid to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide has been extensively studied for its potential applications in drug development. It has been found to exhibit potent antitumor activity against various types of cancer cells, including lung, breast, and colon cancer. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases.
Eigenschaften
Molekularformel |
C26H30N2O4S |
|---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C26H30N2O4S/c1-4-20-17-21(26(33-20)27-25(29)18-8-6-5-7-9-18)24(28-12-14-32-15-13-28)19-10-11-22(30-2)23(16-19)31-3/h5-11,16-17,24H,4,12-15H2,1-3H3,(H,27,29) |
InChI-Schlüssel |
VPQVTJYLBKHPAV-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC(=C(C=C3)OC)OC)N4CCOCC4 |
Kanonische SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC(=C(C=C3)OC)OC)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283942.png)
![6-Amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283943.png)

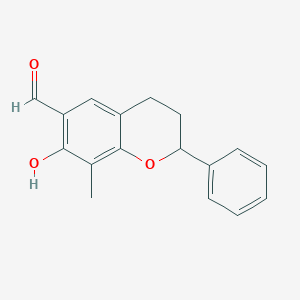
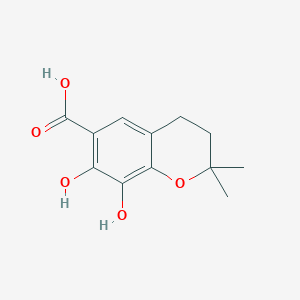
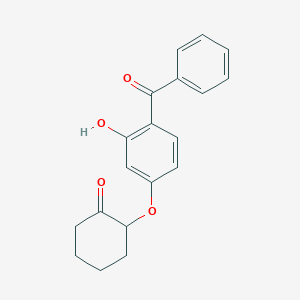
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B283959.png)
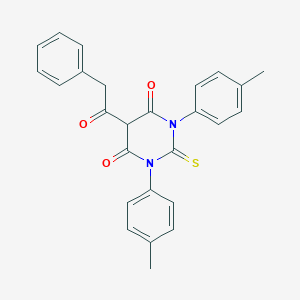
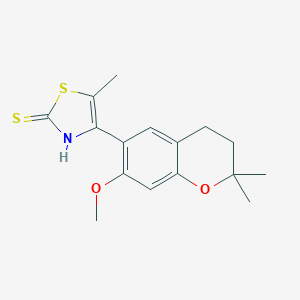
![11-methyl-3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283962.png)
![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)
